2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid
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Overview
Description
2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid is a chemical compound with the molecular formula C10H11ClO2S and a molecular weight of 230.71 . This compound is part of the thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester, leading to the formation of aminothiophene derivatives . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid: This compound shares a similar thiophene core but differs in its functional groups and overall structure.
2-Chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole: Another related compound with a similar ring structure but different heteroatoms.
Uniqueness
2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Biological Activity
2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid is a member of the cyclohepta[b]thiophene family, which has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties, including anticancer and antimicrobial effects. This article explores the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₉H₇ClO₂S
- Molecular Weight: 216.67 g/mol
- CAS Number: 878217-81-3
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the cyclohepta[b]thiophene class. Notably, one study evaluated a closely related compound and found significant antiproliferative activity against various cancer cell lines. For instance:
Cell Line | GI50 (μM) | LC50 (μM) |
---|---|---|
A549 (Lung) | 2.01 | >100 |
OVACAR-4 (Ovarian) | 2.27 | >100 |
CAKI-1 (Kidney) | 0.69 | >100 |
T47D (Breast) | 0.362 | >100 |
The mechanism of action involves the induction of cell cycle arrest in the G2/M phase and activation of apoptosis via caspase pathways (caspase 3, 8, and 9) .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In a comparative study focusing on various synthesized derivatives, it was noted that certain analogs demonstrated low minimum inhibitory concentrations (MICs) against resistant strains such as MRSA:
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.98 | MRSA |
Compound B | 1.00 | S. aureus ATCC 25923 |
These findings suggest that modifications to the cyclohepta[b]thiophene structure can enhance antimicrobial efficacy .
Case Study 1: Antiproliferative Effects
A study investigated the effects of a cyclohepta[b]thiophene derivative on A549 lung cancer cells. The results indicated that treatment with this derivative resulted in significant growth inhibition compared to untreated controls. The study also reported minimal cytotoxicity towards normal fibroblast cells, highlighting a selective action against cancer cells .
Case Study 2: Antimicrobial Efficacy
Another case study focused on the antimicrobial properties of derivatives of cyclohepta[b]thiophenes against multi-drug resistant strains. The results revealed that certain derivatives not only inhibited bacterial growth but also showed potential in disrupting biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming pathogens .
Properties
Molecular Formula |
C10H11ClO2S |
---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
2-chloro-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H11ClO2S/c11-9-8(10(12)13)6-4-2-1-3-5-7(6)14-9/h1-5H2,(H,12,13) |
InChI Key |
CIFVYJWLDSZABK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)O)Cl |
Origin of Product |
United States |
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